2-Pyridinemethanol,4-methyl-,1-oxide(6CI) 2-Pyridinemethanol,4-methyl-,1-oxide(6CI)
Brand Name: Vulcanchem
CAS No.: 102074-61-3
VCID: VC0217853
InChI: InChI=1S/C7H9NO2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9H,5H2,1H3
SMILES: CC1=CC(=[N+](C=C1)[O-])CO
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

2-Pyridinemethanol,4-methyl-,1-oxide(6CI)

CAS No.: 102074-61-3

Cat. No.: VC0217853

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

2-Pyridinemethanol,4-methyl-,1-oxide(6CI) - 102074-61-3

Specification

CAS No. 102074-61-3
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name (4-methyl-1-oxidopyridin-1-ium-2-yl)methanol
Standard InChI InChI=1S/C7H9NO2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9H,5H2,1H3
SMILES CC1=CC(=[N+](C=C1)[O-])CO
Canonical SMILES CC1=CC(=[N+](C=C1)[O-])CO

Introduction

Chemical Properties and Identification

Molecular Structure and Identification

2-Pyridinemethanol,4-methyl-,1-oxide(6CI) is a pyridine derivative compound with the molecular formula C7H9NO2 . It belongs to the class of heterocyclic compounds featuring a pyridine ring with specific functional group modifications. The compound is registered with the CAS number 102074-61-3 and is also known by alternative names including 2-(Hydroxymethyl)-4-methylpyridin-1-ium-1-olate and 2-(Hydroxymethyl)-4-methylpyridine 1-oxide .

The structure features a pyridine ring with a methyl group at the 4-position, a hydroxymethyl group at the 2-position, and an N-oxide functionality. This combination of functional groups contributes to its unique chemical properties and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 2-Pyridinemethanol,4-methyl-,1-oxide(6CI) are summarized in the table below:

PropertyValue
Molecular FormulaC7H9NO2
Molecular Weight139.15
Exact Mass139.15
InChIKeyVHLKFEIROIPPCC-UHFFFAOYSA-N
Physical StateSolid
Melting Point86-88 °C
SolubilityInformation limited in available sources
AppearanceInformation limited in available sources

The melting point range of 86-88 °C indicates a relatively pure compound, as narrow melting point ranges typically suggest higher purity levels in organic compounds . The compound's InChIKey serves as a unique chemical identifier that allows for precise database searches and compound verification.

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